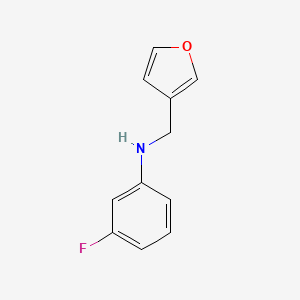
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N'-(4-hydroxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMTU is a derivative of thiourea and is known for its antioxidant properties.
作用機序
DMTU exerts its antioxidant effects by scavenging free radicals and preventing oxidative damage. It also activates the Nrf2-Keap1 pathway, which leads to the upregulation of antioxidant enzymes. DMTU's anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis. DMTU's neuroprotective effects are thought to be due to its ability to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit cancer cell growth and induce apoptosis, and protect against neurotoxicity. DMTU has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using DMTU in lab experiments is its high yield and purity. DMTU is also relatively stable and can be stored for long periods of time. However, one of the limitations of using DMTU is its potential toxicity. DMTU has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling the compound.
将来の方向性
There are many potential future directions for research on DMTU. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. DMTU's ability to protect against neurotoxicity makes it a promising candidate for further study in this area. Another area of interest is DMTU's potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the optimal dosage and administration of DMTU for maximum efficacy. Additionally, the potential side effects of DMTU should be further investigated. Overall, DMTU is a promising compound for further study in various fields of scientific research.
合成法
DMTU can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with 4-hydroxyaniline in the presence of a base or the reaction of 2,5-dimethylphenyl isocyanate with 4-hydroxythiophenol. The yield of DMTU obtained from these methods is high, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
DMTU has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress in various systems. DMTU has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. DMTU has also been studied for its potential neuroprotective effects. It has been shown to protect against neurotoxicity induced by various agents, including amyloid-beta and glutamate.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-3-4-11(2)14(9-10)17-15(19)16-12-5-7-13(18)8-6-12/h3-9,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIMSBGFYXGHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)

![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)


![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)
![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)


![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)